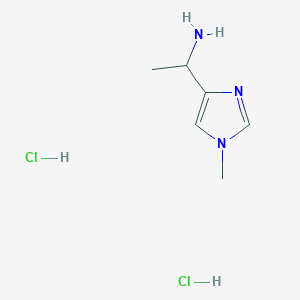![molecular formula C9H8F2O2 B2471015 6-(Difluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1379762-34-1](/img/structure/B2471015.png)
6-(Difluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxins are a group of chemically-related compounds that are persistent environmental pollutants (POPs). They are found throughout the world in the environment and they accumulate in the food chain, mainly in the fatty tissue of animals . More than 90 percent of human exposure is through food, mainly meat and dairy products, fish and shellfish .
Synthesis Analysis
Difluoromethylation processes have been advanced based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges. This makes the compound an aromatic diether .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis
Dioxins are virtually insoluble in water but have a relatively high solubility in lipids. Therefore, they tend to associate with organic matter such as plankton, plant leaves, and animal fat .科学的研究の応用
- Concepts and Developments : Researchers have made significant advances in difluoromethylation processes, particularly based on X–CF₂H bond formation. Here, X can be C(sp), C(sp₂), C(sp₃), O, N, or S. The field benefits from various difluoromethylation reagents .
- Formation of X–CF₂H Bonds : Conventional methods involve reacting with ClCF₂H, but novel non-ozone-depleting difluorocarbene reagents have also enabled X–H insertion .
Late-Stage Difluoromethylation
Functionalization of Heterocycles
作用機序
Target of Action
Similar compounds such as difluoromethylornithine (dfmo, eflornithine) are known to inhibit the enzyme ornithine decarboxylase (odc), which plays a crucial role in the biosynthesis of polyamines .
Mode of Action
Compounds with similar structures, such as dfmo, act as irreversible inhibitors of their target enzymes . They bind to the active site of the enzyme and prevent it from catalyzing its normal reactions.
Biochemical Pathways
Inhibitors of odc like dfmo affect the polyamine biosynthetic pathway . Polyamines are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .
Pharmacokinetics
Fluorine substitution in similar compounds has been reported to augment the potency, selectivity, metabolic stability, and pharmacokinetics of drugs .
Result of Action
Compounds that inhibit odc, like dfmo, can lead to a decrease in polyamine levels, affecting cell differentiation and proliferation .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIZQQPTRCHBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

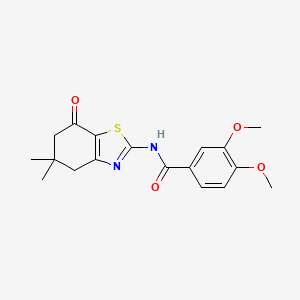
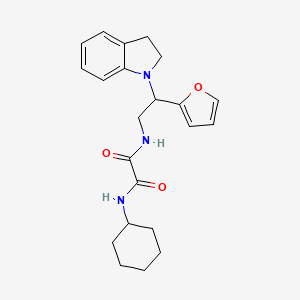
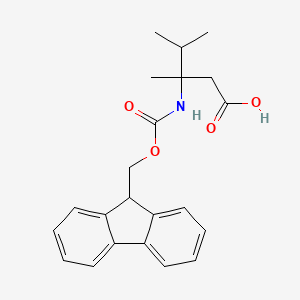
![2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2470940.png)
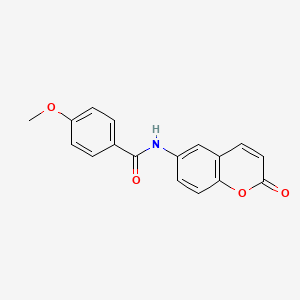
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2470943.png)
![2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2470944.png)

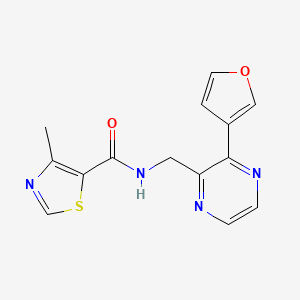
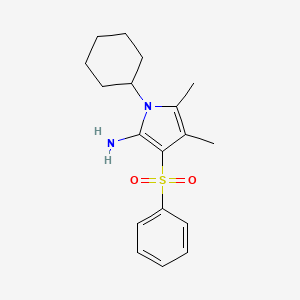
![1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2470949.png)
![3-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2470952.png)

